Methyl hydrogenphosphonate
Overview
Description
Methyl hydrogenphosphonate, also known as phosphonic acid monomethyl ester, is an organophosphorus compound with the molecular formula CH₅O₃P. It is a monomethyl ester of phosphonic acid and is characterized by the presence of a phosphorus atom bonded to a hydroxyl group, a methoxy group, and a hydrogen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hydrogenphosphonate can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with methanol in the presence of a base, followed by hydrolysis. The reaction proceeds as follows: [ \text{PCl}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{PCl}_2 + \text{HCl} ] [ \text{CH}_3\text{PCl}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{PO}(OH)_2 + \text{HCl} ]
Another method involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with methyl iodide to form this compound: [ \text{(CH}_3\text{O})_3\text{P} + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{PO}(OCH}_3)_2 + \text{CH}_3\text{I} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are carried out in controlled environments to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl hydrogenphosphonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphonic acid and methanol.
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles like ammonia or ethanol can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Phosphonic acid and methanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Methyl hydrogenphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for the preparation of phosphonate esters.
Biology: It serves as a building block for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Medicine: It is used in the development of drugs and therapeutic agents, particularly in the treatment of viral infections and cancer.
Industry: It is employed in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl hydrogenphosphonate involves its ability to form strong bonds with metal ions and other nucleophiles. This property makes it an effective chelating agent and a versatile intermediate in various chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby interfering with their catalytic activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Methyl hydrogenphosphonate can be compared with other similar compounds, such as:
Ethyl hydrogenphosphonate: Similar in structure but with an ethyl group instead of a methyl group. It exhibits similar reactivity but may have different physical properties.
Dimethyl phosphonate: Contains two methoxy groups instead of one. It is more resistant to hydrolysis and has different applications.
Phosphonic acid: The parent compound without any ester groups. It is more acidic and has different reactivity patterns.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a valuable intermediate in both laboratory and industrial settings. Its ability to undergo various chemical transformations while maintaining a relatively simple structure allows for diverse applications.
Properties
IUPAC Name |
hydroxy-methoxy-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O3P/c1-4-5(2)3/h1H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRTGZVYPZHCO-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[P+](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929174 | |
Record name | [Methoxy(oxo)-lambda~5~-phosphanylidene]oxidanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.014 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13590-71-1 | |
Record name | Phosphonic acid, monomethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [Methoxy(oxo)-lambda~5~-phosphanylidene]oxidanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogenphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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